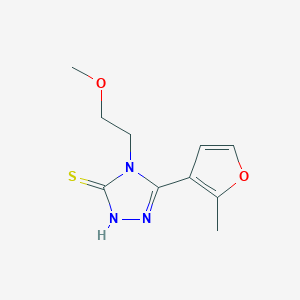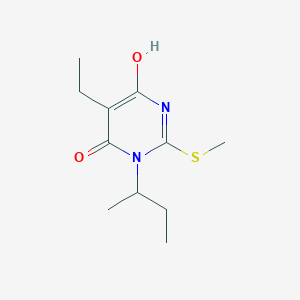
4-(2-methoxyethyl)-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-methoxyethyl)-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol, also known as MET, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of 4-(2-methoxyethyl)-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol is not yet fully understood. However, it is believed to work by scavenging free radicals and reducing oxidative stress in cells. Additionally, it may inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects. Finally, this compound may induce apoptosis in cancer cells, leading to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit inflammation, and induce apoptosis in cancer cells. Additionally, it has been found to have protective effects on the liver, kidneys, and heart.
実験室実験の利点と制限
One of the main advantages of using 4-(2-methoxyethyl)-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its well-documented antioxidant, anti-inflammatory, and anticancer activity. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using this compound is its potential toxicity at high doses. Researchers must carefully monitor the dosage and administration of this compound in order to avoid any adverse effects.
将来の方向性
There are several potential future directions for research on 4-(2-methoxyethyl)-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further investigation into its anticancer activity may lead to the development of new cancer therapies. Finally, researchers may explore the potential use of this compound as a natural preservative in the food industry.
合成法
The synthesis of 4-(2-methoxyethyl)-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol involves the reaction of 2-methyl-3-furanthiol with 2-chloroethyl methyl ether and sodium azide, followed by the addition of thiourea. The resulting product is then purified through recrystallization.
科学的研究の応用
4-(2-methoxyethyl)-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential use as an antioxidant, anti-inflammatory, and anticancer agent. It has been found to exhibit significant antioxidant activity, which may help to protect cells from oxidative damage. Additionally, this compound has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as arthritis. Finally, this compound has been found to have anticancer activity, making it a potential candidate for the development of new cancer therapies.
特性
IUPAC Name |
4-(2-methoxyethyl)-3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-7-8(3-5-15-7)9-11-12-10(16)13(9)4-6-14-2/h3,5H,4,6H2,1-2H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGDONZHFARIOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NNC(=S)N2CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-N-[({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}amino)carbonyl]benzamide](/img/structure/B6022173.png)
![3-bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6022180.png)
![N-(2,4-dimethylphenyl)-4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B6022182.png)
![N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-(1-piperidinyl)acetamide](/img/structure/B6022194.png)
![propyl 2-{[(6-chloro-2-phenyl-4-quinolinyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6022195.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,N',N'-trimethylsuccinamide](/img/structure/B6022209.png)
![N-1,3-benzothiazol-2-yl-2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6022216.png)
![2-[4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6022222.png)
![2-[4-(3,5-dimethylbenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B6022230.png)
![2-(4-methoxyphenyl)-4-{[(2-methoxyphenyl)amino]methylene}-1,3(2H,4H)-isoquinolinedione](/img/structure/B6022231.png)


![6-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidin-4-yl]-2-methylpyrimidin-4(3H)-one](/img/structure/B6022276.png)
![6,7-dimethoxy-2-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6022278.png)